2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that combines several functional groups, including furan, imidazo, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a furan derivative with an imidazo[1,2-a]pyridine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine
- 2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine
- 6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15N3O |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H15N3O/c1-13-9-10-16-20-17(15-8-5-11-22-15)18(21(16)12-13)19-14-6-3-2-4-7-14/h2-12,19H,1H3 |
InChI Key |
VHCMODDJFNSNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3)C4=CC=CO4)C=C1 |
Origin of Product |
United States |
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